molecular formula C8H6N2O2S B1346414 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid CAS No. 1017794-49-8

5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid

Cat. No.: B1346414
CAS No.: 1017794-49-8
M. Wt: 194.21 g/mol
InChI Key: VNNAXEJGTOYJEP-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid: is a heterocyclic compound that features both a pyrazole and a thiophene ring.

Mechanism of Action

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner.

Result of Action

Similar compounds have shown potent in vitro antipromastigote activity , suggesting that 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid may have similar effects.

Biochemical Analysis

Biochemical Properties

5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form strong hydrophobic interactions with catalytic residues such as histidine . These interactions can influence the activity of enzymes and proteins, potentially altering biochemical pathways and reactions.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to suppress the differentiation of certain cell types without impairing others . This selective influence on cellular processes makes it a valuable tool for studying cell biology and developing therapeutic strategies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Molecular simulation studies have shown that it fits well into active sites of enzymes, characterized by lower binding free energy . This binding can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that compounds similar to this compound exhibit high thermal stability, with decomposition temperatures exceeding 300°C . This stability ensures consistent effects during experimental procedures.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Molecular docking studies have been used to evaluate its therapeutic potential and determine optimal dosages . Understanding these dosage effects is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to inhibit the interaction between certain transcription factors and their target DNA sequences . These interactions can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement and localization. The compound’s distribution can affect its accumulation in specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, affecting its overall function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1H-pyrazol-4-amine with thiophene-2-carboxylic acid under acidic conditions can yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 5-(1H-Pyrazol-5-yl)thiophene-2-carbaldehyde
  • 5-(1H-Pyrazol-4-yl)thiophene-2-carboxamide
  • 5-(1H-Pyrazol-4-yl)thiophene-2-sulfonic Acid

Comparison: Compared to these similar compounds, 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic Acid is unique due to its specific functional groups and their positions on the rings.

Properties

IUPAC Name

5-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-9-10-4-5/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNAXEJGTOYJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650361
Record name 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017794-49-8
Record name 5-(1H-Pyrazol-4-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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